![molecular formula C22H24N6O B2618429 (3,4-Dimethylphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021115-16-1](/img/structure/B2618429.png)
(3,4-Dimethylphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(3,4-Dimethylphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H24N6O and its molecular weight is 388.475. The purity is usually 95%.
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Scientific Research Applications
Leukemia Treatment
This compound has been structurally characterized and is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases .
Inhibition of ACC Deactivation
In liver cells, this compound can inhibit ACC deactivation through AICAR or metformin . This can weaken the effect of AICAR or metformin in increasing fatty acid oxidation or inhibiting fat gene production .
Autophagy Protein Hydrolysis
In HT-29 cells, the inhibition of AMPK activity by this compound almost completely inhibits autophagy protein hydrolysis .
Drug Development
The unique structure of this compound allows for diverse applications, including drug development. It can be used to develop new drugs with improved efficacy and fewer side effects.
Material Synthesis
Apart from its applications in the medical field, this compound is also used in material synthesis. Its unique structure and properties make it a valuable resource in the synthesis of new materials.
Structural Studies
This compound has been used in structural studies to understand its binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.
Mode of Action
It is plausible that the compound interacts with its targets, possibly tyrosine kinases, leading to changes in the phosphorylation status of proteins, thereby affecting cellular functions .
Biochemical Pathways
Given the potential inhibition of tyrosine kinases, it is likely that the compound affects pathways related to cell signaling, growth, and division .
Result of Action
The potential inhibition of tyrosine kinases could lead to alterations in cell signaling, growth, and division .
properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLKXIUQPHJQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.